CeMMEC1 HCl
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Overview
Description
CeMMEC1 hydrochloride is a chemical compound that belongs to the class of N-methylisoquinolinone derivatives. It is known for its ability to inhibit the second bromodomain of TAF1 (transcription initiation factor TFIID subunit 1). This compound has a molecular formula of C19H17ClN2O4 and a molecular weight of 372.8 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CeMMEC1 hydrochloride involves the reaction of N-methylisoquinolinone with specific reagents to form the desired product. The detailed synthetic route and reaction conditions are proprietary and typically involve multiple steps, including the formation of intermediate compounds and their subsequent conversion to CeMMEC1 hydrochloride .
Industrial Production Methods
Industrial production of CeMMEC1 hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the final product. The compound is then purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
CeMMEC1 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert CeMMEC1 hydrochloride to its reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoquinolinone derivatives, while reduction may produce reduced isoquinolinone compounds .
Scientific Research Applications
CeMMEC1 hydrochloride has several scientific research applications, including:
Chemistry: Used as a tool compound to study bromodomain inhibition and its effects on transcription regulation.
Biology: Employed in cellular assays to investigate the role of TAF1 in gene expression and cellular processes.
Medicine: Potential therapeutic applications in diseases where bromodomain inhibition is beneficial, such as cancer and inflammatory conditions.
Industry: Utilized in the development of new drugs and chemical probes for research purposes
Mechanism of Action
CeMMEC1 hydrochloride exerts its effects by inhibiting the second bromodomain of TAF1. This inhibition disrupts the interaction between TAF1 and acetylated histones, leading to altered transcriptional regulation. The compound shows high affinity for the bromodomains of CREBBP, EP300, BRD9, and TAF1, making it a potent inhibitor of these targets .
Comparison with Similar Compounds
Similar Compounds
BRD4 inhibitors: Compounds that inhibit the bromodomain-containing protein 4.
CREBBP inhibitors: Compounds that target the CREB-binding protein.
EP300 inhibitors: Compounds that inhibit the E1A binding protein p300
Uniqueness
CeMMEC1 hydrochloride is unique due to its high specificity and affinity for the second bromodomain of TAF1. Unlike other bromodomain inhibitors, CeMMEC1 hydrochloride shows weak binding to BRD4 but strong inhibition of TAF1, making it a valuable tool for studying TAF1-specific pathways and functions .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-1-oxoisoquinoline-4-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4.ClH/c1-21-11-15(13-4-2-3-5-14(13)19(21)23)18(22)20-12-6-7-16-17(10-12)25-9-8-24-16;/h2-7,10-11H,8-9H2,1H3,(H,20,22);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUJUZJHNBGAAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=CC4=C(C=C3)OCCO4.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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